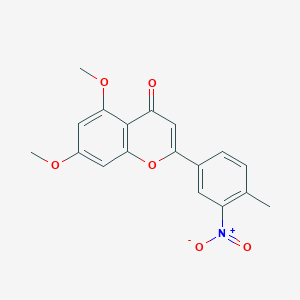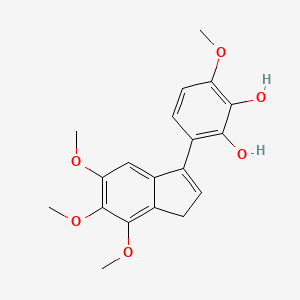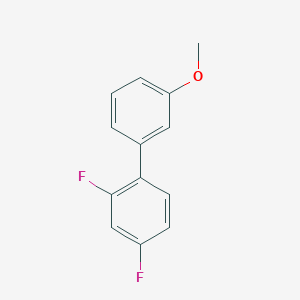
2,4-Difluoro-3'-methoxy-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-3’-methoxy-1,1’-biphenyl is an aromatic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3’-methoxy-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of 2,4-Difluoro-3’-methoxy-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure cost-effectiveness and scalability .
化学反应分析
Types of Reactions: 2,4-Difluoro-3’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The biphenyl structure can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include cyclohexyl derivatives.
- Substitution products vary depending on the nucleophile used .
科学研究应用
2,4-Difluoro-3’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of 2,4-Difluoro-3’-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
相似化合物的比较
- 2,4-Difluoro-4’-methoxy-1,1’-biphenyl
- 2,4-Difluoro-3-iodo-4’-methoxy-1,1’-biphenyl
- 2,4-Difluoro-4-hydroxy-1,1’-biphenyl
Comparison: 2,4-Difluoro-3’-methoxy-1,1’-biphenyl is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities .
属性
CAS 编号 |
918638-51-4 |
|---|---|
分子式 |
C13H10F2O |
分子量 |
220.21 g/mol |
IUPAC 名称 |
2,4-difluoro-1-(3-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H10F2O/c1-16-11-4-2-3-9(7-11)12-6-5-10(14)8-13(12)15/h2-8H,1H3 |
InChI 键 |
RNUBTZWDCOBMHP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid](/img/structure/B12620126.png)

![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12620132.png)
![8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12620138.png)
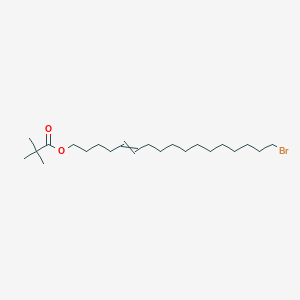
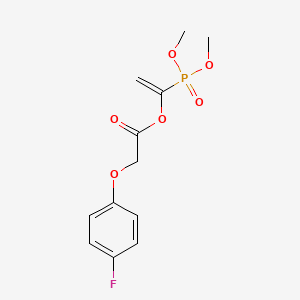
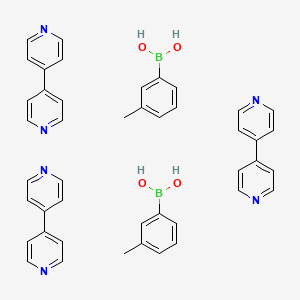
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)
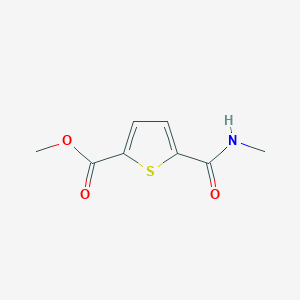
![N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B12620167.png)
![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)
![4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide](/img/structure/B12620178.png)
